molecular formula C14H13BrO2 B7873049 (2-Bromophenyl)(3-methoxyphenyl)methanol

(2-Bromophenyl)(3-methoxyphenyl)methanol

Cat. No.: B7873049
M. Wt: 293.15 g/mol
InChI Key: RAROXVDEVSSDAJ-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(3-methoxyphenyl)methanol is an organic compound that belongs to the class of aromatic alcohols It features a bromine atom attached to the second position of a phenyl ring and a methoxy group attached to the third position of another phenyl ring, both connected through a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)(3-methoxyphenyl)methanol typically involves the reaction of 2-bromobenzaldehyde with 3-methoxyphenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds as follows:

  • Formation of Grignard Reagent:

    • 3-Methoxyphenyl bromide is reacted with magnesium turnings in anhydrous ether to form 3-methoxyphenylmagnesium bromide.
    • Reaction conditions: Anhydrous ether, inert atmosphere (e.g., nitrogen or argon), and reflux.
  • Grignard Reaction:

    • The 3-methoxyphenylmagnesium bromide is then added to 2-bromobenzaldehyde.
    • Reaction conditions: Anhydrous ether, low temperature (0-5°C), followed by gradual warming to room temperature.
  • Hydrolysis:

    • The reaction mixture is hydrolyzed with dilute acid (e.g., hydrochloric acid) to yield this compound.

Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimized conditions for higher yield and purity. This could include the use of automated reactors, precise temperature control, and continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (2-Bromophenyl)(3-methoxyphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar aprotic solvents (e.g., dimethylformamide).

Major Products:

    Oxidation: (2-Bromophenyl)(3-methoxyphenyl)ketone.

    Reduction: (2-Phenyl)(3-methoxyphenyl)methanol.

    Substitution: (2-Azidophenyl)(3-methoxyphenyl)methanol or (2-Thiophenyl)(3-methoxyphenyl)methanol.

Scientific Research Applications

(2-Bromophenyl)(3-methoxyphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(3-methoxyphenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and bromine substituents can influence the compound’s binding affinity and specificity through electronic and steric effects.

Comparison with Similar Compounds

    (2-Bromophenyl)(phenyl)methanol: Lacks the methoxy group, which can affect its reactivity and biological activity.

    (2-Chlorophenyl)(3-methoxyphenyl)methanol: Substitution of bromine with chlorine can alter the compound’s chemical properties and reactivity.

    (2-Bromophenyl)(4-methoxyphenyl)methanol: The position of the methoxy group can influence the compound’s steric and electronic characteristics.

Properties

IUPAC Name

(2-bromophenyl)-(3-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c1-17-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15/h2-9,14,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAROXVDEVSSDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=CC=CC=C2Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Methoxyphenyl magnesium bromide (1.0 M solution in THF; 5.4 mL, 5.4 mmol) was taken in a flask under N2 and cooled (0° C.). 2-Bromobenzaldehyde (1 g, 5.4 mmol) in anhydrous THF (10 mL) was added dropwise via syringe over 5 min. The reaction mixture was stirred at this temperature for 20 min. and slowly brought to room temperature. After stirring for another 30 min. satd. NH4Cl solution (20 mL) was added and the mixture was extracted with Et2O (3×25 mL). The combined Et2O extracts were washed with water, brine, dried (MgSO4) and evaporated under reduced pressure to give a yellow oil. The oil was purified by mplc using CH2Cl2 as eluent to give 1.275 g (81%) of the alcohol as a colorless oil. 1H NMR (CDCl3)d: 2.71 (s, 1H, OH), 3.78 (s, 3H, CH3), 6.15 (s, 1H, CH), 6.80-7.58 (m, 8H, Ar—H). 13C NMR (CDCl3)d: 55.80, 75.16, 113.29, 119.90, 123.39, 128.33, 129.11, 129.71, 130.08, 133.39.
Name
3-Methoxyphenyl magnesium bromide
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
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Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
81%

Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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